Gly-Gly-D-leu
Description
Gly-Gly-D-leu (D-Leucyl-Glycyl-Glycine) is a tripeptide composed of glycine (Gly), glycine (Gly), and D-leucine (D-Leu). Its chemical formula is C₁₀H₁₉N₃O₄, with a molecular weight of 245.28 g/mol (CAS: 18625-22-4) . Unlike its L-isomer (Gly-Gly-L-leu), the D-configuration of the leucine residue confers distinct structural and functional properties. This compound is primarily used in biochemical research and peptide synthesis due to its stereochemical uniqueness .
Properties
Molecular Formula |
C10H19N3O4 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-/m1/s1 |
InChI Key |
XPJBQTCXPJNIFE-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Attachment
SPPS is the most widely reported method for synthesizing this compound, leveraging acid-labile resins such as Wang or 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is preferred for glycine-rich sequences to prevent diketopiperazine formation. The first glycine residue is typically attached via its C-terminus using Fmoc-Gly-OH in the presence of coupling agents like N,N-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Sequential Coupling of Glycine and D-Leucine
The second glycine is coupled using preactivated Fmoc-Gly-Gly-OH dimers to streamline the assembly of poly-glycine sequences. For D-leucine incorporation, Fmoc-D-Leu-OH is employed with anti-racemization additives such as 6-Cl-HOBt to preserve stereochemical integrity. Coupling efficiency is monitored via Kaiser tests, ensuring >99% completion per cycle.
Table 1: SPPS Conditions for this compound
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Resin swelling | DCM/DMF (1:1), 1 hour | Activate resin pores |
| Fmoc deprotection | 20% piperidine in DMF, 10–20 min | Remove N-terminal Fmoc group |
| Glycine coupling | Fmoc-Gly-OH, DIC/HOBt, 2 hours | Attach first Gly residue |
| Gly-Gly dimer coupling | Fmoc-Gly-Gly-OH, HATU/DIPEA, 1 hour | Add second Gly residue |
| D-Leucine coupling | Fmoc-D-Leu-OH, DIC/6-Cl-HOBt, 2 hours | Incorporate D-Leu with minimal racemization |
| Cleavage | 95% TFA, 2.5% TIS, 2.5% EDT, 2 hours | Release peptide from resin |
Solution-Phase Synthesis and Fragment Condensation
Fragment Condensation Approach
Solution-phase synthesis is less common but viable for large-scale production. The tripeptide is assembled via fragment condensation, where Gly-Gly is prepared separately and coupled to D-leucine. A study on ramoplanin A2 synthesis demonstrated the utility of fragment condensation for sterically challenging sequences. Gly-Gly is synthesized using Boc-protected glycine, followed by activation with carbodiimides and coupling to D-leucine methyl ester.
Racemization Mitigation
The use of low-temperature conditions (0–4°C) and additives like HOBt reduces racemization during D-leucine incorporation. For example, a 40% yield was achieved for analogous D-amino acid-containing peptides using HATU and collidine at 0°C.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Crude this compound is purified via reverse-phase HPLC using C18 columns and gradients of acetonitrile/water with 0.1% TFA. Purity exceeding 98.5% is attainable, as evidenced by similar protocols for Bivalirudin.
Table 2: HPLC Parameters for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR confirm structural integrity. Key signatures include:
-
Glycine α-protons : δ 3.8–4.1 ppm (doublet)
-
D-Leucine methyl groups : δ 0.9–1.0 ppm (doublet)
Solid-state NMR (SSNMR) has also been employed to monitor on-resin folding, ensuring correct conformation during SPPS.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Gly-Gly-D-leu can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the side chains of the amino acids.
Substitution: The amino acid residues in the peptide can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed
Hydrolysis: Glycine and D-leucine.
Oxidation and Reduction: Modified peptides with altered side chains.
Substitution: New peptides with different amino acid sequences.
Scientific Research Applications
Chemistry Applications
Model Compound for Peptide Synthesis
Gly-Gly-D-leu serves as a model compound in peptide synthesis studies. Researchers utilize it to understand peptide bond formation, stability, and the effects of stereochemistry on reactivity. Its simple structure allows for the investigation of complex reactions without the interference of bulky side chains found in larger peptides.
Reactivity Studies
The compound is also employed in reactivity studies to explore hydrolysis and substitution reactions. Hydrolysis of this compound yields glycine and D-leucine, which can be further analyzed for their biochemical properties.
Biology Applications
Protein-Protein Interactions
In biological research, this compound is investigated for its role in protein-protein interactions. It is particularly relevant in studying how peptides interact with cellular receptors and enzymes, potentially modulating biological pathways crucial for cellular functions.
Cell Proliferation Studies
Recent studies have shown that this compound can enhance the proliferation of intestinal epithelial cells. In vitro experiments demonstrated that treatment with this dipeptide increased cell viability and altered cell cycle dynamics, indicating its potential role in promoting cellular growth and repair mechanisms .
Medical Applications
Therapeutic Potential
this compound has been explored for its therapeutic applications, particularly as a drug delivery vehicle. Its ability to facilitate the transport of therapeutic molecules into cells makes it a candidate for developing peptide-based drugs aimed at treating various diseases.
Non-Alcoholic Fatty Liver Disease (NAFLD)
Research indicates that glycine-based compounds like this compound can ameliorate conditions such as NAFLD by modulating lipid and glucose metabolism. In animal models, these compounds have shown promise in improving body composition and reducing inflammation associated with fatty liver disease .
Industrial Applications
Peptide-Based Materials
In the industrial sector, this compound is utilized in producing peptide-based materials. These materials find applications in various biochemical assays due to their stability and reactivity under physiological conditions.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Model compound for peptide synthesis | Facilitates understanding of peptide bond formation |
| Chemistry | Reactivity studies | Hydrolysis yields glycine and D-leucine |
| Biology | Protein-protein interactions | Modulates biological pathways |
| Biology | Cell proliferation | Enhances viability of intestinal epithelial cells |
| Medicine | Drug delivery vehicle | Facilitates transport of therapeutic molecules |
| Medicine | NAFLD treatment | Improves body composition and reduces inflammation |
| Industry | Peptide-based materials | Used in biochemical assays |
Case Studies
- Cell Proliferation Study : A study focused on the effects of this compound on chicken intestinal epithelial cells revealed significant increases in cell viability and alterations in gene expression related to nitric oxide synthesis and protein kinase B signaling pathways. This suggests that this compound may play a vital role in gut health and cellular repair mechanisms .
- NAFLD Research : Investigations into glycine-based peptides demonstrated that compounds similar to this compound could effectively lower circulating glucose levels and reduce steatohepatitis in mouse models. These findings highlight the potential for developing new therapies targeting metabolic disorders .
Mechanism of Action
The mechanism of action of Gly-Gly-D-leu depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, and other proteins, modulating various biological pathways. For example, antimicrobial peptides can disrupt bacterial cell membranes, leading to cell lysis. Similarly, cell-penetrating peptides can facilitate the delivery of therapeutic molecules into cells by interacting with the cell membrane .
Comparison with Similar Compounds
Research Implications
Drug Design : The stereospecific efficacy of DT-109 vs. DT-110 underscores the need for chiral optimization in peptide-based therapeutics .
Agricultural Applications : this compound’s role as a nitrogen source could inform nutrient formulations for fungal cultivation .
Structural Biology : Comparative studies with Leu-enkephalin analogs provide insights into peptide folding and intermolecular interactions .
Q & A
Q. How can researchers ensure reproducibility in this compound studies when sharing data with collaborators?
- Methodological Answer : Implement electronic lab notebooks (ELNs) for detailed protocol sharing (e.g., LabArchives). Raw data (HPLC chromatograms, NMR FIDs) should be deposited in repositories like Zenodo with unique DOIs. Collaborative tools (GitHub for code, OSF for workflows) standardize analysis pipelines and reduce batch effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
